REACTION_CXSMILES
|
[CH:1]1([C:4]([C:22]2[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][CH:23]=2)=[CH:5][CH:6]=[CH:7][C:8]2[CH:13]=[CH:12][C:11]([F:14])=[C:10]([O:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH:9]=2)[CH2:3][CH2:2]1>C(O)C.[Ni]>[CH:1]1([CH:4]([C:22]2[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][CH:23]=2)[CH2:5][CH2:6][CH2:7][C:8]2[CH:13]=[CH:12][C:11]([F:14])=[C:10]([O:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH:9]=2)[CH2:3][CH2:2]1
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Name
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1-cyclopropyl-1-(4-chlorophenyl)-4-(4-fluoro-3-phenoxyphenyl) -1,3-butadiene
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Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
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C1(CC1)C(=CC=CC1=CC(=C(C=C1)F)OC1=CC=CC=C1)C1=CC=C(C=C1)Cl
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
0.3 g
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Type
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catalyst
|
Smiles
|
[Ni]
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
Upon completion of the hydrogenation, the reaction mixture was concentrated under reduced pressure to a residue
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Type
|
WASH
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Details
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Elution
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(CCCC1=CC(=C(C=C1)F)OC1=CC=CC=C1)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |